4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H15ClN2O3S It is a derivative of benzene sulfonyl chloride, featuring a piperidine ring attached to the benzene ring through a carboxamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of piperidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamido linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids .
Scientific Research Applications
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride: This compound has a similar structure but with a chlorine atom at the 3-position of the benzene ring.
2-Chloro-4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride: Another similar compound with a chlorine atom at the 2-position.
Uniqueness
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-19(17,18)11-6-4-10(5-7-11)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKMWXMBPALVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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